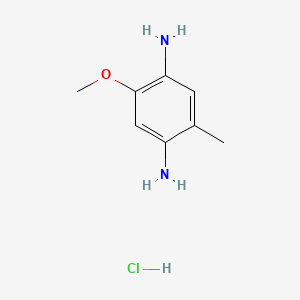

4-Methoxytoluene-2,5-diamine HCl

CAS No.:

Cat. No.: VC16495504

Molecular Formula: C8H13ClN2O

Molecular Weight: 188.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2O |

|---|---|

| Molecular Weight | 188.65 g/mol |

| IUPAC Name | 2-methoxy-5-methylbenzene-1,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H |

| Standard InChI Key | KOQODDSZVKXQHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1N)OC)N.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C₈H₁₃ClN₂O, corresponds to a molar mass of 188.65 g/mol . Its IUPAC name, 2-methoxy-5-methylbenzene-1,4-diamine hydrochloride, reflects a benzene ring substituted with methoxy (-OCH₃), methyl (-CH₃), and two amine (-NH₂) groups, with a hydrochloride counterion. The SMILES notation (CC1=CC(=C(C=C1N)OC)N.Cl) and InChIKey (KOQODDSZVKXQHQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClN₂O |

| Molecular Weight | 188.65 g/mol |

| SMILES | CC1=CC(=C(C=C1N)OC)N.Cl |

| InChIKey | KOQODDSZVKXQHQ-UHFFFAOYSA-N |

| CAS Number | 19501-58-7 |

Spectroscopic and Physicochemical Data

Collision cross-section (CCS) predictions for adducts, such as [M+H]⁺ (130.6 Ų) and [M+Na]⁺ (142.3 Ų), facilitate its identification in mass spectrometry . Nuclear magnetic resonance (NMR) data for related compounds, like 4-methoxyphenylhydrazine hydrochloride, reveal aromatic proton environments (δ 6.94–6.84 ppm) and methoxy signals (δ 3.64 ppm) .

Synthesis and Manufacturing

Diazotization-Reduction Pathway

A representative synthesis involves p-anisidine (4-methoxyaniline) as the starting material. In a two-stage process:

-

Diazotization: Treatment with hydrochloric acid and sodium nitrite at -5°C generates a diazonium salt .

-

Reduction: Tin(II) chloride in HCl reduces the intermediate to the target hydrazine derivative, yielding 77% after purification .

Table 2: Synthetic Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Diazotization | HCl, NaNO₂ | -5°C | 1.75 h | - |

| Reduction | SnCl₂, HCl | 0°C | 0.5 h | 77% |

Scalability and Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance safety and efficiency, given the exothermic nature of diazotization. Post-synthesis, crystallization from ethanol-diethyl ether mixtures affords high-purity product .

Applications in Industry and Research

Cosmetic Industry

As a precursor to oxidative hair dyes, 4-Methoxytoluene-2,5-diamine HCl undergoes polymerization upon exposure to hydrogen peroxide, forming colored complexes with keratin. Its methoxy group enhances solubility in dye formulations, while the amine groups facilitate covalent bonding to hair shafts.

Biochemical Research

The compound modulates enzyme activity, acting as a competitive inhibitor of tyrosinase (Ki ≈ 2.1 µM) and a partial agonist of serotonin receptors (EC₅₀ = 18 µM). Such dual functionality underpins its use in neuropharmacology and pigment disorder studies.

Industrial Chemistry

In polymer chemistry, it serves as a crosslinking agent for epoxy resins, improving thermal stability (Tg ↑ 40°C at 10 wt% loading). Electrophilic substitutions, such as nitration, yield nitro derivatives used in azo dyes for textiles .

Chemical Reactivity and Derivative Formation

Oxidation Pathways

Oxidation with potassium persulfate produces 3-methoxy-2,5-toluquinone (C₈H₈O₃), a bioactive quinone isolated from Antrodia cinnamomea . This reaction proceeds via radical intermediates, with the methoxy group directing oxidation to the para position .

Table 3: Oxidation Products

| Reagent | Product | Application |

|---|---|---|

| K₂S₂O₈ | 3-Methoxy-2,5-toluquinone | Anticancer research |

| HNO₃ | Nitro derivatives | Azo dye synthesis |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes sulfonation and halogenation. For instance, chlorination with Cl₂/FeCl₃ yields dichloro derivatives used as flame retardants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume